molecular formula C20H21N3O6S2 B2416745 (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-76-4

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2416745
CAS No.: 865199-76-4
M. Wt: 463.52
InChI Key: OWUNGRZFGYMIGG-MRCUWXFGSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a chemical reagent of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. This benzothiazole-derived compound is structurally characterized by an imino-linkage and a dimethylsulfamoyl group, features often associated with targeted molecular recognition. Its primary research value lies in its potential as a key intermediate or a functional scaffold for the synthesis of more complex bioactive molecules. Researchers utilize this compound to probe biochemical pathways, with a specific focus on its mechanism of action as a ATP-competitive inhibitor for specific protein kinases. Factual Statement on Kinase Inhibition . The methoxy and acetamide substituents on the benzothiazole ring system are critical for modulating electronic properties and binding affinity, making it a versatile template for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Factual Statement on Benzothiazole SAR . Furthermore, its application extends to fluorescent probe development, where the benzothiazole core can serve as a fluorophore for monitoring enzymatic activity or cellular localization in real-time. Factual Statement on Benzothiazole Fluorophores . This reagent is For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-22(2)31(26,27)15-8-5-13(6-9-15)19(25)21-20-23(12-18(24)29-4)16-10-7-14(28-3)11-17(16)30-20/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUNGRZFGYMIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a methyl ester, a benzoyl moiety with a dimethylsulfamoyl substitution, and a benzo[d]thiazole ring, suggests promising biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular formula of the compound is C21H23N3O5S2C_{21}H_{23}N_{3}O_{5}S_{2}, with a molecular weight of 461.6 g/mol. The presence of specific functional groups such as the sulfamoyl group indicates possible interactions with biological targets relevant in drug design.

Property Value
Molecular FormulaC21H23N3O5S2
Molecular Weight461.6 g/mol
CAS Number1321661-38-4

Antimicrobial Activity

Research indicates that compounds containing the thiazole ring often exhibit significant antimicrobial properties. This compound's structural components suggest it may interact effectively with bacterial cell walls or enzymes involved in cell wall synthesis, potentially leading to antibacterial effects.

Anticancer Activity

Studies on similar benzothiazole derivatives have shown promising anticancer activity. For instance, compounds designed based on the benzothiazole structure have been reported to inhibit the proliferation of various cancer cell lines such as A431 and A549, demonstrating significant cytotoxicity at micromolar concentrations .

In vitro assays reveal that these compounds can induce apoptosis and arrest the cell cycle in cancer cells, which is a crucial mechanism for anticancer drugs. The compound's structure suggests it may share these mechanisms due to its similar functional groups and overall architecture.

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A study synthesized several benzothiazole derivatives and evaluated their biological activities. One derivative demonstrated an IC50 value of 54.15 µM against melanoma cancer cells, indicating potent anticancer activity .
  • Bioactivity Screening : The synthesized compound exhibited significant anti-inflammatory effects in animal models, comparable to established anti-inflammatory drugs. This suggests its potential as a dual-action therapeutic agent targeting both inflammation and cancer .
  • Structure-Activity Relationship (SAR) : The biological activity of this compound can be predicted through SAR models. Compounds with similar structures have shown effectiveness against various biological targets, including bacterial infections and tumor growth .

Scientific Research Applications

The biological activity of (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate has been predicted using computational methods such as the Prediction of Activity Spectra for Substances (PASS). This analysis suggests potential pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : The structural features may contribute to interactions with cellular targets involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as a lead compound for drug development. Its structural characteristics suggest potential applications in:

  • Antibacterial Agents : Given its predicted antimicrobial properties, it could be developed as a new class of antibiotics.
  • Anticancer Drugs : The compound's ability to interact with cancer cell pathways may lead to novel anticancer therapies.

Case Studies and Research Findings

Research into similar compounds has yielded promising results. For example, studies on benzothiazole derivatives have shown significant anticancer activity in vitro, indicating that modifications to the structure can enhance efficacy against specific cancer types . Additionally, compounds with similar sulfamoyl groups have been explored for their antibacterial properties, demonstrating effectiveness against resistant bacterial strains .

Q & A

Q. What strategies validate the purity of this compound when traditional methods (e.g., HPLC) show discrepancies with elemental analysis?

  • Answer : Combine orthogonal techniques:
  • LC-MS to detect trace impurities with similar retention times.
  • Thermogravimetric analysis (TGA) to identify residual solvents or decomposition products.
  • X-ray crystallography for absolute configuration confirmation if single crystals are obtainable .

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